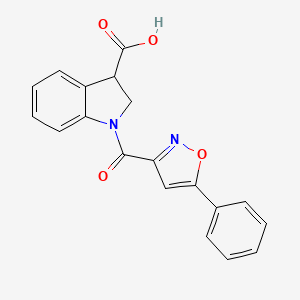

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-18(15-10-17(25-20-15)12-6-2-1-3-7-12)21-11-14(19(23)24)13-8-4-5-9-16(13)21/h1-10,14H,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRJKRSGVGIZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control systems would be essential to maintain consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 1,2-oxazole-indole-carboxylic acid architecture. Below is a comparative analysis with structurally related molecules:

Key Observations

Heterocyclic Core Variations: The 1,2-oxazole ring in the target compound differs from thiazole () and thiadiazole () analogs. Thiazole/thiadiazole derivatives often exhibit enhanced metabolic stability and binding affinity due to sulfur’s electronegativity, whereas 1,2-oxazole may offer improved solubility via oxygen’s lone pairs .

Functional Group Impact: The carboxylic acid group in the target compound contrasts with sulfonamide () and carboxamide () functionalities. Carboxylic acids are more polar, influencing pharmacokinetics (e.g., membrane permeability vs. renal excretion) .

Pharmacological Potential: Thiazole-sulfonamide hybrids () demonstrated broad-spectrum antitumor activity, suggesting that the target compound’s oxazole-indole framework warrants similar testing . Indole-thiazolidinone hybrids () target enzymes like cyclooxygenase-2 (COX-2), implying that the carboxylic acid in the target compound could modulate analogous pathways .

Biological Activity

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name

1-(5-phenylisoxazole-3-carbonyl)indoline-3-carboxylic acid

CAS Number

1830125-03-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. The oxazole and indole moieties are known to modulate enzyme activities and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation: By binding to certain receptors, it may influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance:

- In vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating strong inhibitory effects on cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.31 |

| HCT116 | 4.22 |

These values suggest that the compound is significantly more potent than traditional chemotherapeutics like acarbose.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism: It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB.

Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized derivatives of the compound and evaluated their anticancer properties. One derivative exhibited an IC50 value of 6.31 μM against MCF-7 cells, significantly outperforming acarbose (IC50 = 750 μM) as a control .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of α-glucosidase, where derivatives showed promising results with IC50 values ranging from 6.31 to 49.89 μM. This indicates potential for managing diabetes by controlling postprandial blood glucose levels .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption and Distribution: Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic data remain limited.

- Toxicity Profiles: Toxicological assessments are necessary to establish safety profiles before clinical applications can be considered.

Q & A

Q. What are the key synthetic routes for 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between 3-formyl-indole-2-carboxylic acid derivatives and oxazole precursors. Key steps include:

- Reagent selection : Use sodium acetate as a catalyst in acetic acid for acid-catalyzed cyclization .

- Reaction conditions : Reflux at 100–110°C for 2.5–5 hours to ensure complete cyclization and minimize side products .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity by removing unreacted intermediates .

Q. Optimization Tips :

- Control pH (4–6) to stabilize intermediates and avoid decomposition .

- Monitor reaction progress via TLC or HPLC to terminate reflux at optimal conversion .

Q. Which analytical techniques are most effective for characterizing the compound, and what critical data points should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Prioritize ¹H/¹³C-NMR to confirm the indole-oxazole linkage and dihydroindole conformation. Key signals include:

- Indole NH proton (δ 10–12 ppm, broad singlet) .

- Oxazole protons (δ 7.5–8.5 ppm, coupling patterns confirm substitution) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve polar impurities .

- X-ray Crystallography : Determine hydrogen-bonding networks (e.g., O–H⋯O interactions) and dihedral angles to validate stereoelectronic properties .

Critical Data : Crystallographic parameters (e.g., R factor < 0.06) and NMR coupling constants (J values) for conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) observed during characterization?

Methodological Answer:

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may stabilize tautomeric forms of the oxazole ring .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening (e.g., indole ring puckering) .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed oxazole intermediates) that skew integration ratios .

Case Study : Inconsistent NH proton shifts may arise from trace water; dry samples over molecular sieves and reacquire spectra .

Q. What strategies are recommended for elucidating the reaction mechanism of the oxazole-indole conjugation step?

Methodological Answer:

- Intermediate Trapping : Quench reactions at 50% completion to isolate intermediates (e.g., Schiff base adducts) for LC-MS analysis .

- Isotopic Labeling : Use ¹³C-labeled acetic acid to track acyl transfer steps via 2D NMR (HSQC, HMBC) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for cyclization vs. alternative pathways .

Key Insight : The reaction proceeds via a concerted cyclocondensation mechanism, with sodium acetate stabilizing the enolate intermediate .

Q. How does the stereoelectronic environment of the indole ring influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Electron Density Mapping : NBO analysis reveals hyperconjugation between the indole NH and oxazole carbonyl, reducing electrophilicity at C3 .

- SAR Studies : Compare derivatives (e.g., 5-fluoro or 5-methoxy substitutions) to assess steric effects on enzyme binding .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using the indole carboxylate as a hydrogen-bond acceptor .

Experimental Validation : Replace the dihydroindole with a fully aromatic indole to test rigidity-activity relationships .

Q. What methodologies are recommended for analyzing stability under varying storage conditions?

Methodological Answer:

Q. Table 1: Key Synthetic Parameters for Optimized Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Sodium acetate (1.0 equiv) | |

| Solvent | Acetic acid (reflux) | |

| Reaction Time | 3–5 hours | |

| Purification | DMF/AcOH recrystallization | |

| Yield Range | 65–78% (reported for analogs) |

Q. Table 2: Critical NMR Assignments

| Proton/Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Indole NH | 10.5–11.5 (broad) | |

| Oxazole C5-H | 8.2–8.4 (singlet) | |

| Carboxylic Acid OH | 12.0–13.0 (exchangeable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.